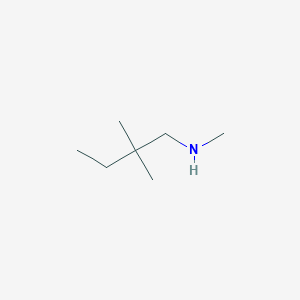
2-(2-Methylpiperidin-1-yl)propanoic acid
Descripción general
Descripción
2-(2-Methylpiperidin-1-yl)propanoic acid, commonly known as MePIP, is a synthetic organic compound that has been used in a variety of scientific research applications. MePIP has a unique structure, which is composed of two piperidine rings and one carboxylic acid group. This compound has a wide range of properties and can be used for a variety of purposes in the laboratory.
Aplicaciones Científicas De Investigación
Proteomics Research
2-(2-Methylpiperidin-1-yl)propanoic acid: is utilized in proteomics research due to its biochemical properties . Its molecular formula, C9H17NO2 , and molecular weight of 171.24 make it suitable for peptide synthesis and protein modification studies. This compound can be used to investigate protein interactions and functions, which is fundamental in understanding cellular processes and disease mechanisms.
Organic Synthesis
This compound serves as a building block in organic synthesis . It can be used to create complex organic molecules through various chemical reactions. Its structure allows for the introduction of the piperidine moiety into larger molecules, which is valuable in synthesizing pharmaceuticals and other biologically active compounds.
Medicinal Chemistry
In medicinal chemistry, 2-(2-Methylpiperidin-1-yl)propanoic acid is explored for its potential therapeutic properties . It may be incorporated into drug design and development processes, especially for creating new compounds with central nervous system activity due to the piperidine ring’s significance in many CNS drugs.
Catalysis
The piperidine derivative can act as a ligand in catalytic systems . It may influence the rate of chemical reactions, making it a subject of interest in studies aiming to develop more efficient and selective catalysts for industrial chemical processes.
Neuropharmacology
Given its structural similarity to known neurotransmitters, this compound could be used in neuropharmacological research to study its interaction with neural receptors . This can provide insights into the development of new drugs for neurological disorders.
Enantioselective Synthesis
The compound may be used in enantioselective synthesis to produce chiral molecules . The creation of enantiomerically pure substances is crucial in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different pharmacological effects.
Propiedades
IUPAC Name |
2-(2-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-5-3-4-6-10(7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLLIPDGZRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610181 | |
| Record name | 2-(2-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)propanoic acid | |
CAS RN |
915921-83-4 | |
| Record name | 2-(2-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(4-Bromo-2-methylphenoxy)-ethyl]-dimethylamine](/img/structure/B1369694.png)







